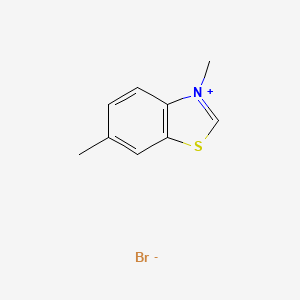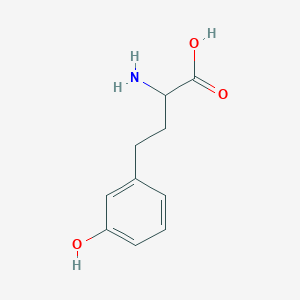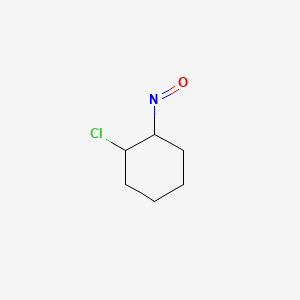
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane is a chemical compound with the molecular formula C9H9BrF4Si It is characterized by the presence of a bromine atom, four fluorine atoms, and a trimethylsilyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane typically involves the reaction of 2-bromo-3,4,5,6-tetrafluorophenyl lithium with trimethylsilyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction is usually performed at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as organometallic reagents, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophiles: Organolithium or Grignard reagents are commonly used for substitution reactions.
Catalysts: Palladium catalysts are used for coupling reactions.
Solvents: Reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or vinyl derivative of the original compound .
科学的研究の応用
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane has several applications in scientific research:
作用機序
The mechanism of action of (2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the trimethylsilyl group can be selectively modified, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
類似化合物との比較
Similar Compounds
4-Bromo-2,3,5,6-tetrafluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a trimethylsilyl group.
2-Bromo-5-(trifluoromethoxy)pyridine: Contains a pyridine ring and a trifluoromethoxy group, offering different reactivity and applications.
Uniqueness
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane is unique due to the combination of its bromine, fluorine, and trimethylsilyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and studying complex chemical reactions .
特性
CAS番号 |
17048-07-6 |
|---|---|
分子式 |
C9H9BrF4Si |
分子量 |
301.15 g/mol |
IUPAC名 |
(2-bromo-3,4,5,6-tetrafluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H9BrF4Si/c1-15(2,3)9-4(10)5(11)6(12)7(13)8(9)14/h1-3H3 |
InChIキー |
DSGWTHXIPGTHRQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C(=C(C(=C1Br)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B14171555.png)
![1-Benzyl-2-(ethylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14171559.png)




![{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B14171598.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)
![8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14171611.png)

